
(2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid
描述
(2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. It is a derivative of pyridine and is commonly used as a building block in the synthesis of other compounds. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a valuable tool in the field of medical research.
作用机制
The mechanism of action of (2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. This inhibition leads to a reduction in the symptoms of inflammation, a decrease in the growth and spread of cancer cells, and a reduction in viral replication.
Biochemical and Physiological Effects:
(2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This inhibition leads to a reduction in the symptoms of inflammation. The compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition leads to a decrease in the growth and spread of cancer cells. Additionally, the compound has been found to inhibit the activity of viral proteases, enzymes that are involved in the replication of viruses. This inhibition leads to a reduction in viral replication.
实验室实验的优点和局限性
One of the main advantages of using (2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid in lab experiments is its wide range of biochemical and physiological effects. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a valuable tool in the field of medical research. Additionally, the compound is relatively easy to synthesize and is commercially available.
One of the limitations of using (2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid in lab experiments is its potential toxicity. The compound has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments. Additionally, the compound may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of (2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid in scientific research. One potential direction is the development of new derivatives of the compound with improved pharmacological properties. Another potential direction is the study of the compound in combination with other drugs to determine if it has synergistic effects. Additionally, the compound may be studied in animal models to determine its efficacy and safety in vivo. Finally, the compound may be studied in clinical trials to determine its potential as a therapeutic agent for various diseases.
科学研究应用
(2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid has been extensively used in scientific research for its various biochemical and physiological effects. The compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer. Additionally, the compound has been found to have anti-viral properties and has been studied as a potential treatment for viral infections such as HIV and hepatitis C.
属性
IUPAC Name |
(Z)-2-acetamido-3-pyridin-3-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTTTXYUXTWABR-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CN=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CN=CC=C1)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2956392.png)
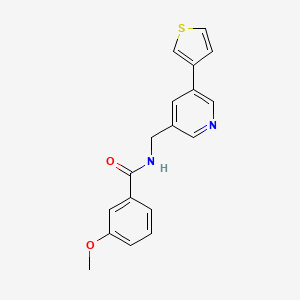

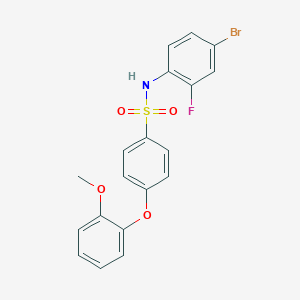
![2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B2956396.png)
![(1-methyl-5-{[4-(4-nitrophenyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2956397.png)
![1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B2956398.png)
![2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2956399.png)
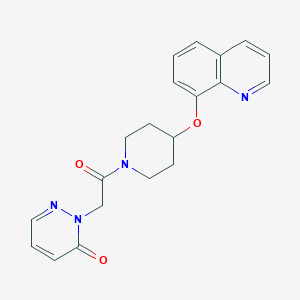
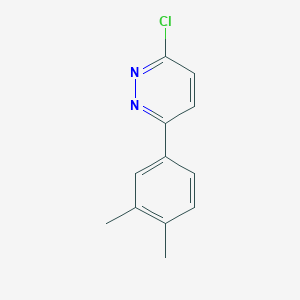
![N-(2,3-dichlorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2956403.png)
![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2956408.png)
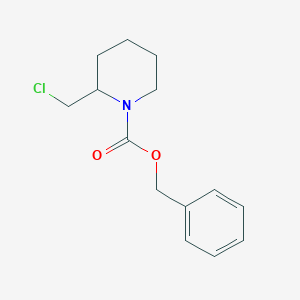
![[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2956413.png)